The synthesis of 4-(hydroxymethyl)cyclohexanecarboxaldehyde can be achieved through several methods. One notable approach involves the oxidation of 4-(hydroxymethyl)cyclohexanol using oxidizing agents such as pyridinium chlorochromate or sodium dichromate. The reaction conditions typically include:
For example, in a study focusing on the synthesis of functionalized cyclohexanecarbaldehydes, researchers reported using specific catalysts and reaction conditions that optimize yield and selectivity .
Another method includes the use of biocatalysts such as engineered alcohol oxidases that can selectively oxidize primary alcohols to their corresponding aldehydes, demonstrating potential for more environmentally friendly synthesis routes .
The molecular structure of 4-(hydroxymethyl)cyclohexanecarboxaldehyde can be described using various structural representations:
The InChIKey for this compound is ZMVNSYYBXALPII-UHFFFAOYSA-N, which provides a unique identifier for database searches related to its chemical properties and reactions .
4-(Hydroxymethyl)cyclohexanecarboxaldehyde participates in various chemical reactions typical of aldehydes:
Additionally, research has indicated that this compound can be involved in complex organic syntheses, potentially serving as an intermediate in the production of more complex molecules .
The mechanism of action for reactions involving 4-(hydroxymethyl)cyclohexanecarboxaldehyde typically involves nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde group. For instance:
This mechanism highlights the reactivity associated with aldehydes and their utility in synthetic organic chemistry.
The physical properties of 4-(hydroxymethyl)cyclohexanecarboxaldehyde are characterized by:
Chemical properties include reactivity towards nucleophiles due to the electrophilic nature of the aldehyde group, making it a versatile building block in organic synthesis .
4-(Hydroxymethyl)cyclohexanecarboxaldehyde has various scientific applications:
4-(Hydroxymethyl)cyclohexanecarboxaldehyde (HMCA) is a critical intermediate in the enzymatic synthesis of 1,4-cyclohexanedicarboxaldehyde (CHDA) from 1,4-cyclohexanedimethanol (CHDM). This transformation is catalyzed by flavin adenine dinucleotide (FAD)-dependent alcohol oxidases (AOXs), such as the enzyme from Arthrobacter chlorophenolicus (AcCO). QM/MM studies have been instrumental in elucidating the hydride (H⁻) transfer mechanism at the atomic level. In these simulations, the QM region typically includes the FAD cofactor, the HMCA substrate, and key active-site residues (e.g., His351, Asn378), while the MM region encompasses the remaining protein scaffold and solvent environment [2] [3].
Computational analyses reveal that the oxidation of HMCA’s primary alcohol group proceeds through a concerted mechanism where the hydride ion is transferred from HMCA’s Cα atom to the N5 atom of FAD. The transition state (TS) geometry exhibits a critical distance of ≤3.0 Å between these atoms. The electronic properties of the FAD ring system facilitate this transfer by stabilizing the developing positive charge on the HMCA substrate. QM/MM free energy perturbation calculations further quantify the energy landscape of this reaction, identifying TS stabilization as a key determinant of catalytic efficiency [3].
Table 1: QM/MM Parameters for HMCA Oxidation by AcCO
QM Region Components | MM Region Treatment | Key Interatomic Distances in TS |
---|---|---|
FAD isoalloxazine ring | CHARMM36 force field | H⁻ (Cα) to FAD-N5: 2.8–3.0 Å |
HMCA substrate | TIP3P water model | HMCA-O to catalytic His: 2.5 Å |
Residues: His351, Asn378 | Protein backbone constraints | FAD-C4a-N5 angle: 102° |
Molecular dynamics (MD) simulations (100–200 ns trajectories) have been employed to characterize conformational dynamics influencing HMCA binding in AcCO’s active site. These simulations use homology models of AcCO based on the crystal structure of Arthrobacter globiformis alcohol oxidase (PDB: 3LJP), solvated in a cubic water box with >20,000 TIP3P water molecules. The CHARMM36 force field parameters describe protein and substrate interactions, while long-range electrostatics are handled using the Particle Mesh Ewald method [2] [3].
Key findings demonstrate that the catalytically competent conformation requires precise positioning of HMCA relative to FAD. In the wild-type (WT) enzyme, the average distance between HMCA’s alcoholic carbon and FAD-N5 fluctuates between 3.5–4.5 Å due to flexibility in loop regions adjacent to the active site. Mutations such as H351V and N378S (identified in the high-activity variant W4) reduce this distance to 3.0–3.2 Å by restricting loop mobility. This conformational restriction enhances orbital overlap between HMCA and FAD, priming the system for efficient hydride transfer [3].
The energy barrier for hydride transfer governs the rate-limiting step in HMCA oxidation. QM/MM calculations (using the QSite package) quantify this barrier by computing the free energy profile along the reaction coordinate. For WT AcCO, the barrier is 13.4 kcal·mol⁻¹ for the first oxidation step (CHDM → HMCA) and 20.4 kcal·mol⁻¹ for the second (HMCA → CHDA), explaining the accumulation of HMCA as an intermediate [2] [3].
Comparative barrier analysis of AcCO variants reveals that mutations alter the electrostatic preorganization of the active site:
Table 2: Energy Barriers in HMCA Oxidation Catalysis
Enzyme Variant | Barrier CHDM→HMCA (kcal·mol⁻¹) | Barrier HMCA→CHDA (kcal·mol⁻¹) | Catalytic Efficiency (kₘ/Kₘ) |
---|---|---|---|
Wild-Type (WT) | 13.4 | 20.4 | 1.0 (reference) |
W4 (S101A/H351V/N378S/Q329N) | 10.8 | 10.2 | 112.5 × WT |
Structure-guided engineering of AcCO focuses on reshaping the substrate-binding pocket to enhance HMCA affinity. Computational strategies include:
The variant V461K (outside the active site) exemplifies long-range electrostatic optimization. MD simulations show that Lys461 forms a salt bridge with Asp142, tightening the overall protein structure and reducing the RMSF (root mean square fluctuation) of active-site loops by 40%. This enhances HMCA binding affinity (ΔG bind improved by 2.8 kcal·mol⁻¹) and elevates CHDA titers to 29.6 g·L⁻¹ in bioreactor trials [3] [6].
Table 3: In Silico Engineering Outcomes for HMCA-Affinity Optimization
Mutation | Target Property | ΔΔG bind (kcal·mol⁻¹) | Effect on CHDA Titer |
---|---|---|---|
H351V | Substrate positioning | −1.5 | +35% vs. WT |
N378S | Active site rigidity | −2.1 | +48% vs. WT |
V461K | Global stability | −2.8 | +190% vs. WT |
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